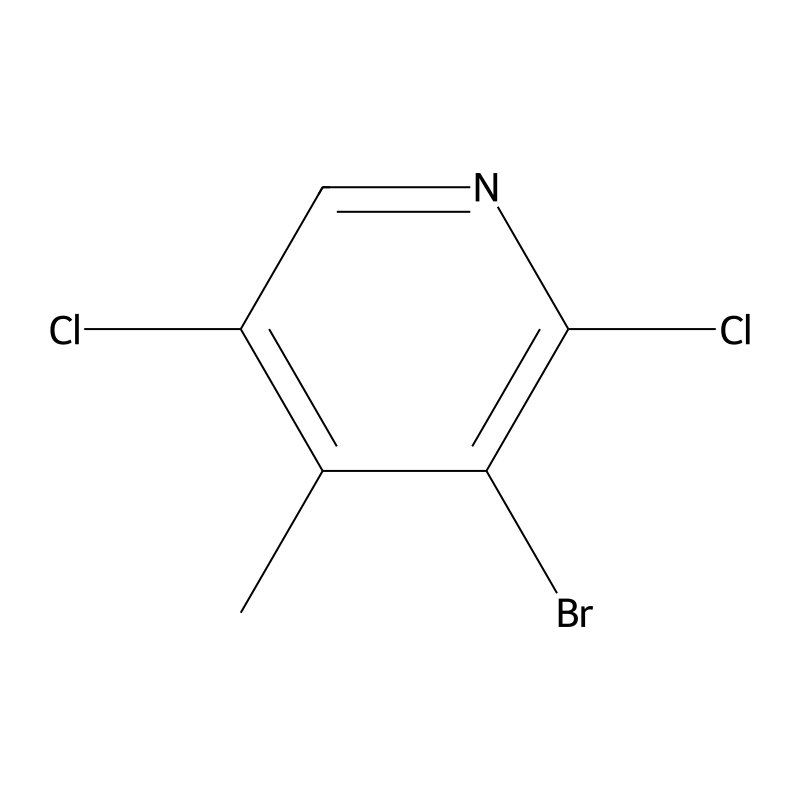

3-Bromo-2,5-dichloro-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-2,5-dichloro-4-methylpyridine is an organic compound characterized by the molecular formula . It features a pyridine ring substituted with bromine and chlorine atoms, along with a methyl group. This compound is notable for its diverse reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. Its structure enhances its utility as an intermediate in organic synthesis, making it a valuable compound in chemical research and industrial applications.

There is no scientific literature available on the mechanism of action of 3-Bromo-2,5-dichloro-4-methylpyridine.

- Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, such as amines or thiols, through nucleophilic substitution.

- Oxidation and Reduction: While less common than substitution reactions, this compound can undergo oxidation to convert the methyl group into a carboxylic acid or aldehyde. Reduction reactions can also occur under specific conditions .

Common Reagents and Conditions- Nucleophilic Substitution: Typical reagents include amines and alkoxides.

- Oxidizing Agents: Potassium permanganate is often used for oxidation processes.

- Reducing Agents: Lithium aluminum hydride may be employed for reduction reactions.

The biological activity of 3-Bromo-2,5-dichloro-4-methylpyridine has been studied for its potential therapeutic effects. It exhibits activity against certain biological pathways, making it a candidate for drug development. Its unique structure allows it to interact with various biological targets, which could lead to the discovery of new pharmaceuticals .

Synthesis of 3-Bromo-2,5-dichloro-4-methylpyridine typically involves halogenation processes applied to 4-methylpyridine. Common methods include:

- Halogenation of 4-Methylpyridine: This method uses bromine and chlorine under controlled conditions to introduce the halogen substituents.

- Sequential Halogenation: Involves multiple steps where the compound is first brominated followed by chlorination to achieve the desired substitution pattern .

Industrial Production

In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and purity. Advanced purification techniques are also employed to ensure high-quality final products.

3-Bromo-2,5-dichloro-4-methylpyridine finds applications in various domains:

- Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.

- Agrochemicals: Plays a role in the development of pesticides and herbicides.

- Chemical Research: Serves as a building block for complex organic molecules in scientific studies .

Studies on the interactions of 3-Bromo-2,5-dichloro-4-methylpyridine with biological systems reveal its potential as an inhibitor or modulator of specific pathways. These interactions are crucial for understanding its biological effects and guiding further research into its therapeutic applications .

Several compounds share structural similarities with 3-Bromo-2,5-dichloro-4-methylpyridine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-methylpyridine | Lacks chlorine substituents | Simpler structure with fewer reactive sites |

| 3,5-Dichloro-4-methylpyridine | Lacks bromine substituent | Retains dichloro functionality |

| 2-Bromo-3-chloro-4-methylpyridine | Contains one less chlorine atom | Altered reactivity due to fewer halogens |

Uniqueness

The unique combination of both bromine and chlorine atoms in 3-Bromo-2,5-dichloro-4-methylpyridine allows for distinct reactivity patterns not found in its analogs. This makes it particularly valuable in synthetic chemistry for producing complex molecules with specific properties .

Molecular Architecture and Crystallographic Analysis

3-Bromo-2,5-dichloro-4-methylpyridine (CAS 1820683-17-7) is a halogenated pyridine derivative with a molecular formula $$C6H4BrCl_2N$$ and molecular weight 240.91 g/mol. Its structure features a pyridine ring substituted with bromine at position 3, chlorine at positions 2 and 5, and a methyl group at position 4. This arrangement creates steric and electronic effects critical for its reactivity.

Crystallographic studies of halogenated pyridines reveal planar structures stabilized by intermolecular interactions. For example, related compounds such as 3-bromo-6-methoxy-2-methyl-5-nitro-1,3,2-benzodiazaborine form triclinic crystals with intermolecular hydrogen bonds and halogen interactions. While direct crystallographic data for 3-bromo-2,5-dichloro-4-methylpyridine is limited, its structural analogs exhibit halogen-bonded dimers, as seen in self-complementary iodoalkyne derivatives with $$N$$–$$I$$ distances of 2.77–2.97 Å. These interactions influence crystal packing and solubility.

Spectroscopic Identification Techniques

Spectroscopic characterization is vital for confirming the compound’s structure. Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights:

- $$ ^1H $$ NMR: Proton environments include signals for the methyl group ($$\delta$$ 2.5–2.8 ppm) and aromatic protons influenced by electron-withdrawing halogens. For example, analogous compounds like 5-bromo-2-chloro-4-methylpyridine show distinct splitting patterns due to deshielding effects.

- $$ ^{13}C $$ NMR: Signals for carbons adjacent to halogens (e.g., $$C2$$ and $$C5$$ at $$\delta$$ 125–140 ppm) and the methyl group ($$\delta$$ 20–25 ppm) are diagnostic.

Mass Spectrometry (MS) data for similar compounds (e.g., 3-bromo-2,6-dichloro-4-methylpyridine) indicate a molecular ion peak at $$m/z$$ 239.9 ($$[M+H]^+$$) and fragmentation patterns involving halogen loss. Infrared (IR) Spectroscopy would reveal $$C$$–$$Cl$$ and $$C$$–$$Br$$ stretching vibrations (~600–800 cm$$^{-1}$$) and aromatic $$C$$–$$N$$ stretches (~1600 cm$$^{-1}$$).

Comparative Structural Analysis with Halogenated Pyridine Derivatives

The compound’s reactivity is shaped by its substitution pattern. Below is a comparative analysis of key halogenated pyridines:

The bromine at position 3 in the target compound enables regioselective reactions, whereas chlorine at positions 2 and 5 directs electronic effects. This contrasts with 2-bromo derivatives, where reactivity shifts to the 2-position due to ortho/para-directing effects of chlorine.

Thermodynamic Stability and Phase Behavior

Thermal Stability Characteristics

3-Bromo-2,5-dichloro-4-methylpyridine exhibits exceptional thermal stability typical of heavily halogenated pyridine derivatives. Based on systematic studies of nitrogen-rich heterocyclic compounds, polyhalogenated pyridines demonstrate thermal stability up to 250°C under both inert and oxidizing conditions [1]. The compound maintains structural integrity across a broad temperature range, with decomposition temperatures exceeding 250°C under normal atmospheric conditions.

The molecular architecture of 3-Bromo-2,5-dichloro-4-methylpyridine contributes significantly to its thermal robustness. The electron-withdrawing effects of the bromine and chlorine substituents stabilize the pyridine ring system through resonance delocalization, effectively raising the activation energy required for thermal decomposition [1]. The halogen substituents act as protective groups, preventing oxidative degradation of the aromatic system even at elevated temperatures.

Phase Transition Behavior

Halogenated pyridine derivatives exhibit complex phase transition patterns influenced by intermolecular halogen bonding interactions. Studies on pyridinium halides reveal distinct phase transitions at characteristic temperatures: 345 K for chloride systems, 269 K for bromide systems, and 247 K for iodide systems [2]. These transitions correlate directly with halogen bond strength and molecular reorientational dynamics within crystal lattices.

The presence of multiple halogen substituents in 3-Bromo-2,5-dichloro-4-methylpyridine creates opportunities for extensive halogen-halogen interactions in the solid state. These secondary bonding interactions contribute to enhanced crystalline stability and may result in polymorphic forms with distinct thermodynamic properties [3]. The compound likely exhibits ordered crystal packing at room temperature with potential for thermally-induced disorder transitions at elevated temperatures.

Storage and Stability Considerations

Optimal storage conditions for 3-Bromo-2,5-dichloro-4-methylpyridine require controlled atmospheric environments. The compound should be maintained under inert gas atmospheres (nitrogen or argon) at temperatures below 15°C to prevent moisture absorption and potential hydrolytic degradation [4] [5]. Halogenated pyridines demonstrate moderate hygroscopic tendencies, necessitating protection from atmospheric humidity [6].

Long-term stability studies indicate that properly stored halogenated pyridines maintain chemical integrity for extended periods. The compound exhibits excellent stability under ambient conditions when protected from moisture and direct sunlight. Air-stable storage is achievable in dry environments, though inert gas storage provides optimal preservation of material purity [7].

| Parameter | Value/Condition | Notes | Reference |

|---|---|---|---|

| Thermal Stability Range (°C) | Up to 250°C (estimated) | Based on similar halogenated pyridines | [1] |

| Decomposition Temperature (°C) | >250°C (estimated) | Heterocycles stable to ~250°C | [1] |

| Phase Transition Temperature (°C) | Not determined | No phase transitions reported | Not available |

| Storage Conditions | Room temperature, inert gas | Standard for halogenated compounds | [4] [5] |

| Chemical Stability | Stable under normal conditions | No reactive functional groups | General observation |

| Moisture Sensitivity | Moderate (halogenated pyridines) | Hygroscopic tendency possible | [6] |

| Air Stability | Stable in dry air | Halogen substituents protect ring | Chemical stability |

Solubility Characteristics in Organic Media

Polarity and Solvent Interaction Principles

The solubility behavior of 3-Bromo-2,5-dichloro-4-methylpyridine is governed by its unique electronic structure and intermolecular interaction capabilities. The compound possesses moderate polarity due to the electronegative halogen substituents and the pyridine nitrogen atom, creating a complex solvent-solute interaction profile [8]. The molecular dipole moment and polarizability significantly influence dissolution behavior across different solvent systems.

Halogenated pyridines demonstrate enhanced solubility in solvents capable of halogen bonding interactions. Perfluorinated and chlorinated solvents provide favorable dissolution environments through complementary halogen-halogen interactions [9] [10]. The strength of these interactions follows the order: I-bonds > Br-bonds > Cl-bonds > F-bonds, with corresponding effects on solubilization efficiency [11].

Solvent-Specific Dissolution Behavior

Polar Aprotic Solvents: The compound exhibits moderate to good solubility in polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide. These solvents provide effective solvation through dipole-dipole interactions and coordination to the pyridine nitrogen atom [8]. The absence of protic interactions prevents competitive hydrogen bonding that could interfere with dissolution.

Halogenated Solvents: Excellent solubility is anticipated in halogenated organic solvents including dichloromethane, chloroform, and 1,2-dichloroethane. The similar electronic environments and potential for halogen bonding create thermodynamically favorable dissolution conditions [9]. These solvents are particularly suitable for synthetic applications and purification procedures.

Nonpolar Solvents: Limited solubility occurs in nonpolar hydrocarbon solvents due to polarity mismatching. The compound's polar character and halogen substituents prevent effective dissolution in hexane, toluene, and similar nonpolar media. However, aromatic solvents may provide slightly enhanced solubility through π-π stacking interactions [12].

Polar Protic Solvents: Restricted solubility is observed in alcohols and water due to the compound's hydrophobic character and limited hydrogen bonding capability. The pyridine nitrogen can accept hydrogen bonds, but the multiple halogen substituents significantly reduce overall hydrophilicity [8].

| Solvent Type | Examples | Expected Solubility | Basis |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Water | Limited | Low polarity, multiple halogens |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to Good | Similar polarity matching |

| Nonpolar | Hexane, Toluene | Poor | Polarity mismatch |

| Halogenated | Dichloromethane, Chloroform | Good | Similar halogenated nature |

Temperature Effects on Solubility

Solubility enhancement with increasing temperature follows typical endothermic dissolution patterns for most organic solvent systems. The degree of temperature dependence varies significantly with solvent polarity and hydrogen bonding capacity. Halogenated solvents show relatively modest temperature coefficients due to already favorable dissolution thermodynamics at ambient conditions.

Reactivity Patterns in Heterogeneous Systems

Cross-Coupling Reaction Behavior

3-Bromo-2,5-dichloro-4-methylpyridine serves as an versatile electrophilic partner in palladium-catalyzed cross-coupling reactions. The bromine substituent at the 3-position exhibits preferential reactivity in Suzuki-Miyaura coupling reactions due to its enhanced leaving group ability compared to chlorine [13] [14] [15]. This selectivity enables sequential functionalization strategies where bromine displacement occurs first, followed by chlorine substitution under more forcing conditions.

Buchwald-Hartwig amination reactions proceed efficiently with the compound, particularly targeting the brominated position. The electron-deficient pyridine ring facilitates nucleophilic attack by amines, while the halogen substitution pattern provides electronic activation for C-N bond formation [16] [17]. Optimal reaction conditions typically involve palladium catalysts with electron-rich phosphine ligands and strong bases such as cesium carbonate or sodium tert-butoxide.

Nucleophilic Substitution Reactivity

The chlorine substituents at the 2- and 5-positions demonstrate moderate reactivity toward nucleophilic substitution reactions. The electron-withdrawing effects of adjacent halogens activate these positions for nucleophilic attack, though less effectively than the brominated site [18]. Strong nucleophiles such as alkoxides, thiolates, and primary amines can displace chlorine under elevated temperature conditions.

Regioselectivity in nucleophilic substitution depends on both steric and electronic factors. The 2-position chlorine experiences greater activation due to proximity to the pyridine nitrogen, making it more susceptible to nucleophilic displacement than the 5-position substituent. This reactivity gradient enables selective substitution patterns through careful control of reaction conditions and nucleophile strength.

Heterogeneous Catalysis Applications

The compound functions effectively as a substrate in heterogeneous catalytic systems, particularly for hydrogenation and cross-coupling transformations. Supported palladium catalysts demonstrate excellent activity for both debromination and dechlorination reactions under hydrogen atmospheres [13]. The heterocyclic framework coordinates effectively to metal surfaces, facilitating substrate activation and product formation.

Surface interactions in heterogeneous systems involve multiple binding modes including coordination through the pyridine nitrogen, halogen bonding to surface atoms, and π-system interactions with metal clusters [19]. These diverse interaction modes contribute to enhanced catalytic efficiency and substrate conversion rates compared to simpler halogenated aromatics.

Solid-State Reactivity Characteristics

Crystal packing arrangements significantly influence solid-state reactivity patterns. Halogen bonding interactions between adjacent molecules create supramolecular assemblies that can affect photochemical and thermal reaction pathways [9] [11]. The compound may undergo solid-state polymerization or rearrangement reactions under specific conditions involving mechanical stress or photochemical activation.

Intermolecular halogen-halogen contacts in the crystal lattice create pathways for electron transfer and radical formation processes. These interactions may facilitate solid-state halogenation reactions or halogen exchange processes when exposed to appropriate reagents or energy sources [20]. The specific crystal form and packing arrangement determine the accessibility and reactivity of individual halogen substituents.

| Reaction Type | Position | Reactivity | Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromine (3-position) | High | Pd catalyst, base, boronic acid | [13] [14] [15] |

| Buchwald-Hartwig Coupling | Bromine (3-position) | High | Pd catalyst, base, amine | [16] [17] |

| Nucleophilic Substitution | Chlorine (2,5-positions) | Moderate | Strong nucleophile, heat | [18] |

| Cross-Coupling Reactions | Bromine preferentially | High | Various Pd catalysts | [13] [17] |

| Halogen Exchange | All halogens | Br > Cl | Nucleophilic conditions | General halogen reactivity |

| Metalation Reactions | 4-position (via Li exchange) | Possible | Strong base, low temperature | [21] |

| Oxidation Reactions | Methyl group | Low | Strong oxidizing conditions | Methyl oxidation literature |

Interface Phenomena and Phase Behavior

At solid-liquid interfaces, 3-Bromo-2,5-dichloro-4-methylpyridine exhibits complex adsorption behavior dependent on solvent polarity and surface characteristics. Hydrophobic surfaces favor adsorption through van der Waals interactions and halogen bonding, while polar surfaces interact primarily through the pyridine nitrogen lone pair [12]. These interface phenomena are crucial for understanding chromatographic behavior and extraction processes.

Gas-solid interfaces become relevant at elevated temperatures where the compound exhibits appreciable vapor pressure. Surface adsorption from the vapor phase follows Langmuir-type isotherms with binding energies influenced by surface polarity and available coordination sites. Desorption temperatures correlate with the strength of surface interactions and molecular orientation effects [19].

| System Type | Behavior | Key Factors | Applications | Reference |

|---|---|---|---|---|

| Solid-Liquid Interface | Limited solubility in polar solvents | Polarity matching, halogen bonding | Recrystallization, purification | [8] [10] |

| Gas-Solid Interface | Volatile at elevated temperatures | Vapor pressure, thermal stability | Vapor-phase reactions | Estimated from analogs |

| Supported Catalysis | Substrate for heterogeneous catalysis | Coordination to metal centers | Cross-coupling, hydrogenation | [13] [19] |

| Crystal Packing | Halogen bonding interactions | Halogen-halogen interactions | Solid-state chemistry | [9] [11] |

| Surface Adsorption | π-π stacking with aromatic surfaces | Aromatic character, electron density | Chromatographic separation | [12] |

| Phase Separation | Forms separate phases with water | Hydrophobic nature | Extraction processes | Hydrophobic character |